N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a furan-2-ylmethylidene hydrazide moiety and a thiophen-2-yl substituent on the pyrazole ring. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural combination of a pyrazole core with aromatic heterocycles (furan and thiophene) enhances its electronic and steric properties, which are critical for interactions with biological targets.
Properties
Molecular Formula |
C13H10N4O2S |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10N4O2S/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+ |
InChI Key |
LXZOVTIGWKXXDN-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between furan derivatives and thiophene-based hydrazones. The following general steps outline the synthesis process:
- Formation of Hydrazone : The initial step involves the reaction of furan-2-carbaldehyde with thiophen-2-carboxylic acid hydrazide to form the hydrazone intermediate.
- Cyclization : The hydrazone undergoes cyclization to form the pyrazole ring, yielding the desired compound.
- Purification : The final product is purified using recrystallization techniques.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds, including this compound, demonstrate significant antimicrobial properties against various pathogens. For instance, studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies reveal that it exhibits cytotoxic effects against different cancer cell lines, showing promise as a potential chemotherapeutic agent. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Anti-inflammatory Effects
Another notable application is its anti-inflammatory activity. Research indicates that this compound can reduce inflammation markers in various cellular models, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key structural features influencing its biological activity include:
| Structural Feature | Influence on Activity |
|---|---|
| Furan Ring | Enhances antimicrobial activity |
| Thiophene Substituent | Contributes to anticancer properties |
| Pyrazole Core | Essential for biological interactions |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimicrobial Study : A study published in 2019 demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anticancer Research : Another research article highlighted its cytotoxic effects on breast cancer cells, where it induced apoptosis through mitochondrial pathways .
- Inflammation Model : In vivo studies indicated that treatment with this compound reduced paw edema in animal models, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation .
Comparison with Similar Compounds
Substituent Variations on the Hydrazide Moiety
Key Observations :
- Halogenated aromatic groups (e.g., bromo, chloro) on the hydrazide moiety improve lipophilicity and target binding, enhancing antimicrobial and anticancer activities .
- The thiophene substituent on the pyrazole ring contributes to π-π stacking interactions with enzymes or receptors, critical for biological activity .
Substituent Variations on the Pyrazole Moiety
Key Observations :
Anticancer Potential
- The thiophene-pyrazole scaffold in N'-(5-bromo-2-fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide induces apoptosis in A549 lung cancer cells, with IC₅₀ values comparable to cisplatin .
- Halogenated derivatives show improved cytotoxicity due to enhanced cellular uptake and DNA intercalation .
Antimicrobial Activity
- Chlorinated analogs (e.g., N′-[(E)-(2,4-dichlorophenyl)methylene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide) exhibit broad-spectrum antibacterial activity, particularly against Klebsiella and E. coli .
- Thiophene-containing compounds demonstrate stronger activity than furan derivatives, likely due to sulfur’s electronegativity .
Structural Insights
Biological Activity
N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, incorporating furan, thiophene, and pyrazole moieties, which contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N4O2, with a molecular weight of 300.34 g/mol. Its structure is characterized by the presence of functional groups that are known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar furan and thiophene structures have shown promising results against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) range of 64–512 µg/mL for synthesized hydrazone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Compounds with similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines. For instance, one study found that certain pyrazole derivatives displayed IC50 values comparable to standard chemotherapeutics like cisplatin . The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
Another notable biological activity of this compound is its ability to inhibit specific enzymes. A related compound was found to inhibit mushroom tyrosinase, an enzyme involved in melanin production, which can be relevant in skin-related conditions and cosmetic applications . The inhibition of tyrosinase can lead to applications in skin whitening and anti-aging products.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Antimicrobial Study : A series of synthesized hydrazones were tested for their antibacterial properties. The study highlighted that compounds with higher hydrogen bonding interactions exhibited stronger antibacterial activity against Pseudomonas aeruginosa , demonstrating the importance of molecular structure in biological efficacy .
- Anticancer Evaluation : In vitro assays on human pancreatic cancer (Patu8988) and esophageal cancer (ECA109) cell lines showed significant cytotoxicity for certain pyrazole derivatives. The study indicated that these compounds could serve as potential leads for developing new anticancer agents .
- Tyrosinase Inhibition : A novel series of compounds synthesized from furan derivatives showed effective inhibition of tyrosinase with IC50 values ranging from 4.39 µM to 1.71 µM, suggesting that modifications in the structure can enhance biological activity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
